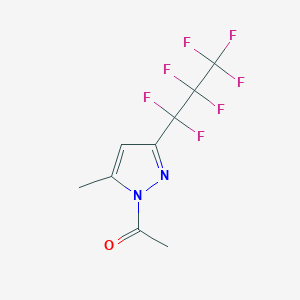

1-乙酰-3-(全氟丙基)-5-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

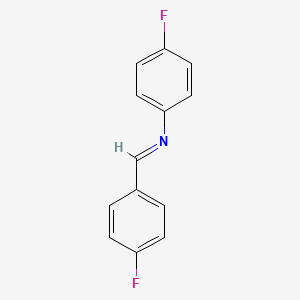

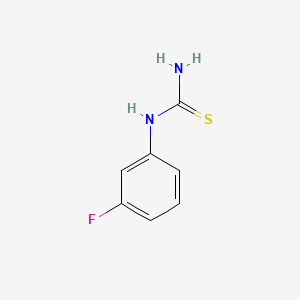

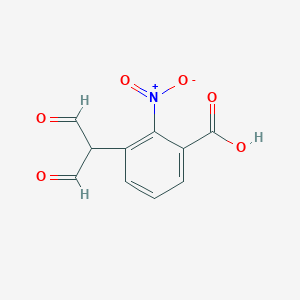

The compound "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms opposite each other. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound is not directly studied in the provided papers, similar compounds with acetyl and phenyl groups have been synthesized and characterized, indicating a broad interest in this class of compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of chalcones with hydrazine hydrate, followed by acetylation with acetic anhydride. For instance, a solvent-free one-pot cyclization and acetylation method using microwave irradiation has been reported for the synthesis of 1-acetyl pyrazoles, which offers a high yield of more than 75% . Similarly, acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate have been synthesized through reactions with acetic anhydride in various solvents . These methods could potentially be adapted for the synthesis of "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray single crystal diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations are also commonly employed to predict the geometry and compare it with experimental data, as seen in the studies of various 1-acetyl pyrazoline compounds . These techniques would be essential for determining the molecular structure of "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" and understanding its conformational properties.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. The acetyl group, for instance, can participate in nucleophilic acyl substitution reactions. The nitrogen atoms in the pyrazole ring can also be sites for further functionalization. The reactivity of these compounds can be influenced by the nature of the substituents attached to the pyrazole ring, as demonstrated by the synthesis of N-acetylated derivatives . The chemical reactivity of "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" would likely be influenced by the electron-withdrawing heptafluoropropyl group, which could affect the electron density of the pyrazole ring and the acetyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and stability, are crucial for their practical applications. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are key techniques for characterizing these compounds . Theoretical calculations, such as DFT, can predict vibrational frequencies and NMR chemical shifts, which can be compared with experimental spectra to confirm the identity of the compound . The thermodynamic properties, such as heat capacity (Cp,m), entropy (Sm), and enthalpy (Hm), can be calculated and correlated with temperature to understand the stability and reactivity of the compounds . These analyses would be relevant for "1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole" to determine its suitability for various applications.

科学研究应用

合成和表征

已合成和表征了1-乙酰-3-(全氟丙基)-5-甲基-1H-吡唑和相关吡唑衍生物,表明它们在农药和药物化学领域具有潜力。这些化合物,特别是具有氟化融合环结构的化合物,被认为具有药用性质。合成技术涉及酸催化反应,并通过核磁共振光谱表征和元素分析进行表征,以支持结构分配、鉴定和纯度(L. Lam et al., 2022)。

合成途径和热性质

已开发了改进和更高效的三氟甲基取代吡唑的合成程序,与1-乙酰-3-(全氟丙基)-5-甲基-1H-吡唑密切相关。这些程序强调使用低成本和易获得的起始材料。还使用差示扫描量热法对这些合成的吡唑进行了表征,突出了它们的稳定性和在各个领域中的潜在应用(M. Grünebaum等,2016)。

分子靶向治疗

已合成了类似于1-乙酰-3-(全氟丙基)-5-甲基-1H-吡唑的吡唑化合物衍生物,用于作为生物活性化合物开发中的中间体。这包括在癌症的分子靶向治疗中的应用,展示了对肿瘤细胞增殖、侵袭和转移的选择性抑制的特异性和潜力(Xiaobo Liu et al., 2017)。

晶体结构分析

对吡唑衍生物的晶体结构进行的研究为这些化合物的分子排列和相互作用提供了宝贵的见解。例如,对1-乙酰(或苯基)-3-芳基-5-(1-苯基-3-甲基-5-芳氧基-吡唑)-4,5-二氢吡唑衍生物的晶体结构研究有助于理解它们的分子性质和在各种科学领域中的潜在应用(Zhengfeng Xie et al., 2008)。

属性

IUPAC Name |

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F7N2O/c1-4-3-6(17-18(4)5(2)19)7(10,11)8(12,13)9(14,15)16/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVJDQWWUQGLKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F7N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3-(heptafluoropropyl)-5-methyl-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

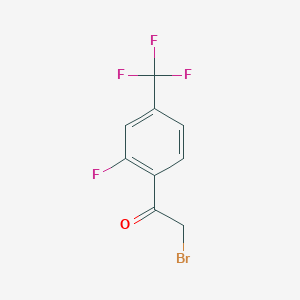

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)